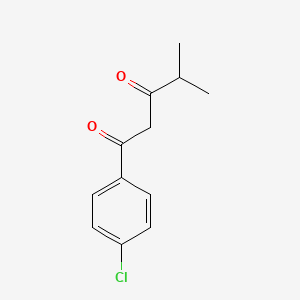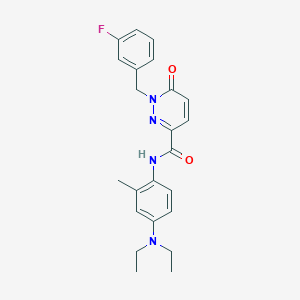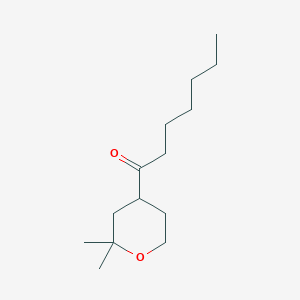
1-(4-Chlorphenyl)-4-methylpentan-1,3-dion
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Chlorophenyl)-4-methylpentane-1,3-dione is an organic compound characterized by the presence of a chlorophenyl group attached to a pentane-1,3-dione backbone
Wissenschaftliche Forschungsanwendungen
1-(4-Chlorophenyl)-4-methylpentane-1,3-dione has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals
Wirkmechanismus
Target of Action
For instance, a compound named Pitolisant, which is an antagonist and inverse agonist at the histamine H3 receptor, is used to treat narcolepsy . Another compound, Paclobutrazol, has growth-regulating properties mediated by changes in the levels of important plant hormones including the gibberellins (GAs), abscisic acid (ABA), and cytokinins (CK) .
Mode of Action
For instance, Pitolisant enhances the activity of histaminergic neurons and increases the signaling of other neurotransmitters in the brain .
Biochemical Pathways
Similar compounds like paclobutrazol affect the isoprenoid pathway, altering the levels of plant hormones by inhibiting gibberellin synthesis and increasing cytokinins level .
Pharmacokinetics
Similar compounds have been evaluated for their drug-like properties, including in vitro microsomal stability, microsomal/plasma protein binding, kinetic solubility, lipophilicity, and passive permeability . These properties impact the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) and thus its bioavailability.
Result of Action
For instance, some derivatives of 1-[(4-chlorophenyl)phenylmethyl]piperazine exhibited significant effects on both allergic asthma and allergic itching .
Action Environment
For instance, the efficacy of Paclobutrazol, a plant growth regulator, can be influenced by factors such as soil type, temperature, and moisture .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Chlorophenyl)-4-methylpentane-1,3-dione typically involves the condensation of 4-chlorobenzaldehyde with pinacolone under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide, which acts as a catalyst. The reaction mixture is usually heated to around 70°C to facilitate the condensation process .
Industrial Production Methods: In an industrial setting, the synthesis of 1-(4-Chlorophenyl)-4-methylpentane-1,3-dione can be scaled up by optimizing the reaction conditions. This includes controlling the temperature, reaction time, and concentration of reagents to maximize yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(4-Chlorophenyl)-4-methylpentane-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.
Vergleich Mit ähnlichen Verbindungen
- 1-(4-Chlorophenyl)-2-methylpentane-1,3-dione
- 1-(4-Bromophenyl)-4-methylpentane-1,3-dione
- 1-(4-Fluorophenyl)-4-methylpentane-1,3-dione
Comparison: 1-(4-Chlorophenyl)-4-methylpentane-1,3-dione is unique due to the presence of the chlorophenyl group, which imparts specific chemical and biological properties. Compared to its brominated and fluorinated analogs, the chlorinated compound may exhibit different reactivity and potency in various applications .
Eigenschaften
IUPAC Name |
1-(4-chlorophenyl)-4-methylpentane-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClO2/c1-8(2)11(14)7-12(15)9-3-5-10(13)6-4-9/h3-6,8H,7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDUGEEIPRACJDP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)CC(=O)C1=CC=C(C=C1)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
100119-43-5 |
Source


|
| Record name | 1-(4-chlorophenyl)-4-methylpentane-1,3-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 1'-methyl-5-nitro-2-oxo-1,2-dihydrospiro[indole-3,2'-pyrrolidine]-4'-carboxylate](/img/structure/B2490790.png)
![4-Bromo-2-{[(3,4-dichlorophenyl)amino]methyl}phenol](/img/structure/B2490792.png)


![N1-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)-N2-(pyridin-3-ylmethyl)oxalamide](/img/structure/B2490797.png)
![2-(ethylthio)-3-methyl-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2490798.png)
![5-{2H-imidazo[4,5-c]pyridin-2-ylidene}-1,5-dihydroquinoline](/img/structure/B2490800.png)

![(Z)-6-(4-fluorobenzyl)-2-((E)-3-(2-methoxyphenyl)allylidene)-2H-thiazolo[3,2-b][1,2,4]triazine-3,7-dione](/img/structure/B2490802.png)
![4-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-2-[3-(methylsulfanyl)phenyl]-1,2-dihydrophthalazin-1-one](/img/structure/B2490803.png)

![3-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propan-2-yl]-1,2-oxazole-4-carboxylic acid](/img/structure/B2490810.png)
![ethyl 5-(3-bromobenzamido)-3-(4-chlorophenyl)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2490811.png)
